4-methyl-3-pyrrolidinone HCl chemical structure and molecular weight
4-methyl-3-pyrrolidinone HCl chemical structure and molecular weight
Technical Whitepaper: 4-Methyl-3-Pyrrolidinone Hydrochloride
Executive Summary
4-Methyl-3-pyrrolidinone hydrochloride (CAS 1636874-93-5) is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical agents.[1][2] As a functionalized pyrrolidine scaffold, it serves as a precursor for kinase inhibitors, GPCR ligands, and chiral auxiliaries.[1][2] This guide addresses the structural properties, synthetic pathways, and critical stability profiles of the compound, emphasizing the necessity of maintaining the hydrochloride salt form to prevent rapid degradation characteristic of the free base.[3][1]
Chemical Identity & Structural Analysis
The compound consists of a five-membered pyrrolidine ring featuring a ketone functionality at the C3 position and a methyl substituent at the C4 position.[3][1][2] The hydrochloride salt form is the industry standard for storage and handling due to the volatility and reactivity of the free amine.[1][2]
Physicochemical Properties
| Property | Data |
| IUPAC Name | 4-Methylpyrrolidin-3-one hydrochloride |
| Common Name | 4-Methyl-3-pyrrolidinone HCl |
| CAS Number | 1636874-93-5 |
| Molecular Formula | C₅H₉NO[1][2][4] · HCl (Salt) / C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol (Salt) / 99.13 g/mol (Free Base) |
| Exact Mass | 135.045 g/mol |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents (hexane, ether) |
| Chirality | Contains one stereocenter at C4.[1] Often supplied as a racemate, though enantiopure forms ((R) or (S)) are synthesizable.[3][1][2] |
Synthetic Routes & Manufacturing
The synthesis of 4-methyl-3-pyrrolidinone HCl typically avoids direct cyclization of the free amine to prevent polymerization.[1][2] The most robust "field-proven" protocol involves a Dieckmann Condensation strategy using an N-protected precursor (usually N-Benzyl or N-Boc), followed by decarboxylation and deprotection.[1][2]
Mechanism of Action (Causality)[1][2]
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Michael Addition: An N-protected glycine ester reacts with an acrylate/crotonate.[1][2] The methyl group at C4 is established here by selecting methyl crotonate as the electrophile.[2]
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Dieckmann Condensation: Base-promoted intramolecular cyclization forms the pyrrolidine ring.[3][1][2]
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Decarboxylation: Removal of the ester group at C4 (beta-keto ester hydrolysis/decarboxylation) yields the N-protected ketone.[3][1][2]
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Deprotection & Salting: Removal of the protecting group (e.g., Hydrogenolysis for Benzyl) in the presence of HCl traps the amine as the stable salt.[3][1][2]
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway via Dieckmann condensation, ensuring stability via N-protection.
Handling, Stability & Storage (Critical Protocols)
The Trap of the Free Base: A common failure mode in the lab is neutralizing the salt to isolate the free base for storage.[1][2] Do not do this.
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Instability: 3-Pyrrolidinones in their free base form are prone to intermolecular condensation (Schiff base formation between the amine of one molecule and the ketone of another), leading to dimerization and polymerization.[3][1]
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Oxidation: The methylene protons alpha to the ketone and amine are highly activated, making the compound susceptible to oxidative degradation in air.[3][1][2]
Protocol for Storage:
-
Form: Store strictly as the Hydrochloride (HCl) salt.
-
Environment: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Usage: Generate the free base in situ only immediately prior to the next reaction step (e.g., reductive amination or amide coupling).[3][1][2]
Stability Logic Diagram
Caption: Comparative stability flow demonstrating the degradation risk of the free base form.
Analytical Characterization
To validate the identity of the compound, the following analytical signatures must be confirmed.
1. Mass Spectrometry (LC-MS):
2. ¹H NMR Spectroscopy (D₂O or DMSO-d₆):
-
Methyl Group: A doublet at approximately δ 1.1–1.3 ppm (coupling with H4).[3][1][2]
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Ring Protons:
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Exchangeable Protons: Broad singlet > δ 9.0 ppm (NH₂⁺) typically visible in DMSO-d₆ but absent in D₂O.[3][1][2]
Applications in Drug Design
4-Methyl-3-pyrrolidinone HCl is a versatile scaffold in medicinal chemistry:
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Kinase Inhibitors: The pyrrolidine ring serves as a solvent-exposed solubilizing group or a hinge-binding motif in JAK and CDK inhibitors.[3][1][2]
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Stereochemical Probes: The C4-methyl group introduces a chiral center, allowing medicinal chemists to probe the steric tolerance of a binding pocket (Structure-Activity Relationship studies).[3][1]
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Heterocyclic Synthesis: It acts as a precursor for bicyclic systems (e.g., pyrrolopyrimidines) via condensation reactions at the ketone position.[3][1][2]
References
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Appretech Scientific. (n.d.).[1][2] 4-Methylpyrrolidin-3-one hydrochloride Product Data. Retrieved from [1]
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Abovchem. (n.d.).[1][2] 4-methylpyrrolidin-3-one hydrochloride - CAS:1636874-93-5.[1][2][4] Retrieved from [3][1]
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Domingo, L. R., & Sáez, J. A. (2022).[1][2] Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega.[1][2] Retrieved from [3][1]
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Lin, T. Y. (n.d.).[1][2] The Synthesis and Chemistry of Selected 4-Methyl-2-Pyrrolidones and 3-Methyl Pyrrolidines. University of Nebraska - Lincoln.[1][2] Retrieved from [3][1]
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Fluorochem. (n.d.).[1][2] 4-Methylpyrrolidin-3-ol HCl Data (Related Structure). Retrieved from [1]
